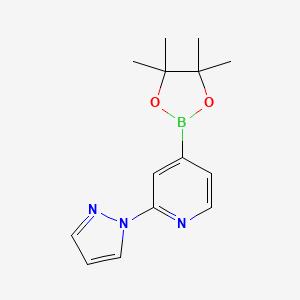

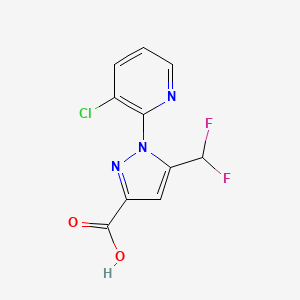

![molecular formula C20H19N7O2 B2719291 (2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034280-36-7](/img/structure/B2719291.png)

(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a heterocyclic compound. It contains a quinoline ring, a triazole ring, and a pyrazine ring, which are all fused together . Heterocyclic compounds like this one are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple fused rings. The triazole ring contains two carbon and three nitrogen atoms, which are capable of forming specific interactions with different target receptors . The exact molecular structure of this compound is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of “(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone”:

Antiviral Research

(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone: has shown potential in antiviral research due to its ability to inhibit viral replication. The compound’s structure allows it to interact with viral enzymes, potentially blocking the replication process of viruses such as HIV, influenza, and coronaviruses . This makes it a promising candidate for developing new antiviral therapies.

Anticancer Applications

This compound has been studied for its anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by interacting with specific cellular pathways. Research has shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers . Its ability to target cancer cells while sparing normal cells makes it a valuable candidate for cancer treatment.

Antibacterial Activity

The compound exhibits significant antibacterial activity against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with essential bacterial enzymes . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Enzyme Inhibition Studies

Finally, (2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone has been used in enzyme inhibition studies. It can inhibit enzymes such as proteases and kinases, which play crucial roles in various biological processes. This application is important for understanding enzyme functions and developing enzyme-targeted therapies.

Springer Springer MDPI : Springer : Springer : MDPI : Springer : Springer

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound “(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone” contains a 1,2,4-triazole moiety. Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Mode of Action

Compounds containing the 1,2,4-triazole moiety are known to bind in the biological system with a variety of enzymes and receptors, leading to various biological activities .

Biochemical Pathways

Without specific studies on this compound, it’s hard to determine the exact biochemical pathways it affects. Compounds with a 1,2,4-triazole moiety have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds containing the 1,2,4-triazole moiety .

Eigenschaften

IUPAC Name |

4-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O2/c1-13-23-24-19-18(21-6-7-27(13)19)25-8-10-26(11-9-25)20(29)15-12-17(28)22-16-5-3-2-4-14(15)16/h2-7,12H,8-11H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVYUTWCDWUKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2719208.png)

![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1-{4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2719214.png)

![4-(1-isobutyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2719219.png)

![(7R)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2719220.png)

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2719225.png)

![N-[2-(4-bromophenyl)cyclopropyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2719229.png)